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Compound of Interest

Compound Name: 3-Amino-2-methylbenzoic acid

Cat. No.: B181732 Get Quote

3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3) is an aromatic compound incorporating

three distinct functional groups on a benzene ring: a carboxylic acid, an amino group, and a

methyl group.[1] Its molecular formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol .

The precise arrangement of these substituents dictates its chemical properties and reactivity,

making unambiguous structural confirmation essential for its application in research and

development, particularly in the synthesis of pharmaceuticals and novel materials.[2][3]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques

—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

elucidate and verify the structure of 3-amino-2-methylbenzoic acid. As a Senior Application

Scientist, the focus here is not merely on the data itself, but on the causal links between the

molecular structure and the resulting spectral output, offering a framework for logical

interpretation and validation.

The overall workflow for the spectroscopic identification of a solid organic compound like 3-
amino-2-methylbenzoic acid is a multi-pronged approach, ensuring a high degree of

confidence in the final structural assignment.
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Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining

the carbon-hydrogen framework of an organic molecule.[4] It operates on the principle that

atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and

absorb radiofrequency energy at unique frequencies depending on their chemical environment.

[2][5]
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While experimental NMR spectra for 3-amino-2-methylbenzoic acid are not consistently

available in public databases, we can predict the spectra with high accuracy based on

established principles of substituent effects on aromatic systems. The analysis is presented for

a standard NMR solvent, DMSO-d₆, which is capable of dissolving the polar compound and

has exchangeable proton signals that do not interfere with the analyte's aromatic or amine

protons.

Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, the

amine (NH₂) protons, the methyl (CH₃) protons, and the carboxylic acid (COOH) proton.

Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts

are influenced by the electronic nature of the substituents. The amino group (-NH₂) is a

strong electron-donating group (EDG), causing a significant upfield shift (to lower ppm) for

protons ortho and para to it. The carboxylic acid (-COOH) is an electron-withdrawing group

(EWG), causing a downfield shift (to higher ppm) for its ortho and para protons. The methyl

group (-CH₃) is a weak EDG.

H-4: This proton is ortho to the -NH₂ group and meta to the -COOH group. The strong

shielding from the amino group will likely make this the most upfield of the aromatic

protons. Expected as a doublet.

H-5: This proton is meta to both the -NH₂ and -CH₃ groups and para to the -COOH group.

It will experience less shielding and should appear downfield from H-4 and H-6. Expected

as a triplet.

H-6: This proton is ortho to the -COOH group and meta to the -NH₂ group. The deshielding

from the carboxylic acid will make this the most downfield aromatic proton. Expected as a

doublet.

Methyl Protons (-CH₃, δ ~2.2 ppm): The methyl group attached to the aromatic ring is

expected to appear as a sharp singlet in the upfield region.

Amine Protons (-NH₂, δ ~5.0-5.5 ppm): These protons will appear as a broad singlet. The

chemical shift can vary depending on concentration and temperature due to hydrogen

bonding.
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Carboxylic Acid Proton (-COOH, δ >12 ppm): The acidic proton is highly deshielded and

appears as a very broad singlet far downfield.[5]

Table 1: Predicted ¹H NMR Data for 3-Amino-2-methylbenzoic acid (in DMSO-d₆)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-CH₃ ~2.2 Singlet (s) 3H
Methyl group
on aromatic
ring.

-NH₂ ~5.3
Broad Singlet (br

s)
2H

Amine protons,

subject to

exchange and H-

bonding.

H-4 ~6.6 Doublet (d) 1H

Shielded by

ortho -NH₂

group.

H-6 ~7.4 Doublet (d) 1H

Deshielded by

ortho -COOH

group.

H-5 ~7.1 Triplet (t) 1H

Influenced by

adjacent

aromatic protons.

| -COOH | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in

the molecule. The chemical shifts are determined by the electronic environment of each carbon

atom.
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Carbonyl Carbon (-COOH, δ ~168 ppm): The carboxylic acid carbon is significantly

deshielded and appears far downfield.[6]

Aromatic Carbons (δ 110-150 ppm):

C-1 & C-2: These carbons are directly attached to the electron-withdrawing -COOH and

electron-donating -CH₃ groups, respectively. Their shifts will be complex but are expected

in the quaternary region of the aromatic spectrum.

C-3: Attached to the strong electron-donating -NH₂ group, this carbon will be significantly

shielded (shifted upfield).

C-4, C-5, C-6: These carbons, bearing protons, will have shifts determined by their

position relative to the substituents. C-4 (ortho to -NH₂) and C-6 (ortho to -COOH) will

show the largest shielding and deshielding effects, respectively.

Methyl Carbon (-CH₃, δ ~15-20 ppm): The methyl carbon appears in the far upfield aliphatic

region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-Amino-2-methylbenzoic acid (in DMSO-d₆)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-CH₃ ~18 Aliphatic methyl carbon.

C-4 ~115
Aromatic CH, shielded by

adjacent -NH₂.

C-5 ~129 Aromatic CH.

C-6 ~120 Aromatic CH.

C-1 ~132
Quaternary carbon attached to

-COOH.

C-2 ~138
Quaternary carbon attached to

-CH₃.

C-3 ~148
Quaternary carbon attached to

-NH₂.

| -COOH | ~168 | Deshielded carbonyl carbon. |

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity.

Sample Preparation: Accurately weigh ~10-20 mg of dry 3-amino-2-methylbenzoic acid.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry

NMR tube. Ensure complete dissolution.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument on the sample to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse sequence

(e.g., zg30) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A larger

number of scans will be required (e.g., 1024 or more) due to the low natural abundance of
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¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm) as a secondary

reference to the internal standard, TMS (δ = 0.00 ppm).

Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shift,

multiplicity, and integration values. Assign the ¹³C NMR peaks based on chemical shifts and

comparison with predicted values.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching and bending) at specific frequencies corresponding to the types of

chemical bonds present.

IR Spectral Analysis
The IR spectrum of 3-amino-2-methylbenzoic acid provides clear evidence for its key

functional groups. Experimental data shows characteristic absorption bands.

Table 3: Experimental IR Absorption Bands for 3-Amino-2-methylbenzoic acid
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Wavenumber (cm⁻¹) Vibrational Mode Interpretation

~3400-3200
O-H Stretch (Carboxylic
Acid)

A very broad band,
characteristic of the
hydrogen-bonded
hydroxyl group in the
carboxylic acid dimer.

3244 N-H Stretch (Amine)

A medium to sharp peak within

the broad O-H band,

corresponding to the N-H

bonds of the primary amine.

~3100-3000 Aromatic C-H Stretch

Weak to medium peaks,

characteristic of C-H bonds on

the benzene ring.

1724 C=O Stretch (Carboxylic Acid)

A very strong, sharp

absorption, indicative of the

carbonyl group in the

carboxylic acid.

~1600 & ~1475 C=C Stretch (Aromatic)

Two or more medium intensity

bands from the stretching of

the carbon-carbon bonds

within the benzene ring.

| 1284 | C-N Stretch (Aromatic Amine) | A medium intensity band confirming the presence of the

aromatic amine functionality. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex

pattern of absorptions unique to the molecule as a whole.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet
Method)

Sample Preparation: Grind 1-2 mg of 3-amino-2-methylbenzoic acid with ~100 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent KBr pellet. The transparency is crucial for allowing IR radiation to

pass through.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This is a critical step to subtract the spectral contributions of

atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the

sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Label the significant peaks.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental

composition of a molecule. In electron ionization (EI) mass spectrometry, a high-energy

electron beam bombards the molecule, causing it to ionize and fragment in a reproducible

manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z),

producing a unique fragmentation pattern that acts as a molecular fingerprint.

MS Spectral Analysis and Fragmentation
For 3-amino-2-methylbenzoic acid (MW = 151.16), the mass spectrum is predicted to show a

clear molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺˙) Peak (m/z = 151): This peak corresponds to the intact molecule with one

electron removed. Its presence confirms the molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting

ions and neutral losses.

Loss of -OH (m/z = 134): A common fragmentation for carboxylic acids is the loss of a

hydroxyl radical, forming a stable acylium ion.
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Loss of H₂O (m/z = 133): An "ortho effect" can occur where the adjacent carboxylic acid

and methyl groups facilitate the loss of a water molecule.

Loss of -COOH (m/z = 106): Loss of the entire carboxyl group as a radical leads to a

fragment corresponding to 3-methylaniline. This is often a significant peak.

Loss of CO (from m/z 134, leading to m/z 106): The acylium ion at m/z 134 can further

lose a neutral carbon monoxide molecule.

[M]⁺˙
m/z = 151

[M - OH]⁺
m/z = 134

- •OH

[M - H₂O]⁺˙
m/z = 133

- H₂O

[M - COOH]⁺
m/z = 106

- •COOH

[M - OH - CO]⁺
m/z = 106

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-amino-2-methylbenzoic acid in EI-

MS.

Experimental Protocol: EI-MS Data Acquisition
Sample Introduction: Introduce a small quantity of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to

volatilize the sample into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a 70 eV electron

beam, causing ionization and fragmentation.
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Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their m/z ratio.

Detection: The separated ions strike a detector, which generates a signal proportional to the

number of ions at each m/z value.

Data Acquisition: The instrument records the abundance of each ion as a function of its m/z,

generating the mass spectrum.

Summary and Conclusion
The combination of NMR, IR, and MS provides a complete and validated picture of the

molecular structure of 3-amino-2-methylbenzoic acid.

Table 4: Consolidated Spectroscopic Data for 3-Amino-2-methylbenzoic acid

Technique Feature
Observed /
Predicted Value

Interpretation

¹H NMR Aromatic Protons δ ~6.6-7.4 ppm
Three distinct
protons on the
substituted ring.

Methyl Protons δ ~2.2 ppm
Singlet for the -CH₃

group.

¹³C NMR Carbonyl Carbon δ ~168 ppm Carboxylic acid C=O.

Aromatic Carbons δ ~115-148 ppm
Six unique aromatic

carbon environments.

IR N-H Stretch 3244 cm⁻¹ Primary amine group.

C=O Stretch 1724 cm⁻¹
Carboxylic acid

carbonyl.

C-N Stretch 1284 cm⁻¹
Aromatic amine C-N

bond.

MS Molecular Ion m/z = 151
Confirms molecular

weight.
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| | Major Fragments | m/z = 134, 106 | Loss of -OH and -COOH, respectively. |

This guide outlines the expected spectral characteristics and the robust methodologies

required to obtain them. By understanding the principles behind each technique and logically

correlating the data, researchers and drug development professionals can confidently confirm

the identity and purity of 3-amino-2-methylbenzoic acid, ensuring the integrity of their

subsequent scientific endeavors.

Safety and Handling
3-Amino-2-methylbenzoic acid is classified as an irritant. It can cause skin and serious eye

irritation. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

Wash hands thoroughly after handling.

Storage: Store in a cool, dry place in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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